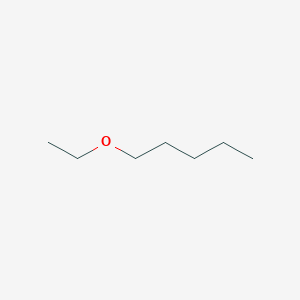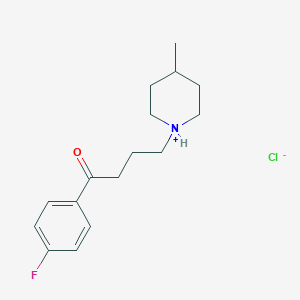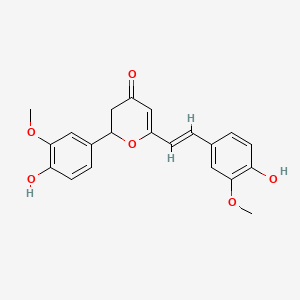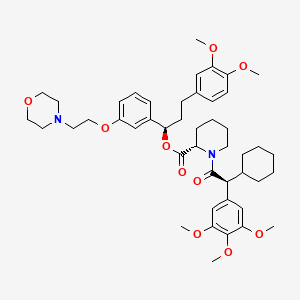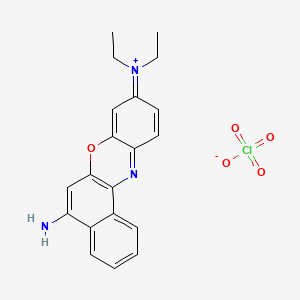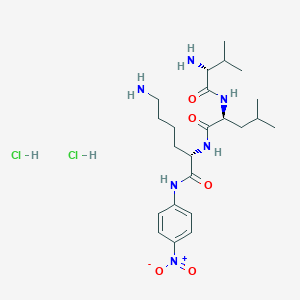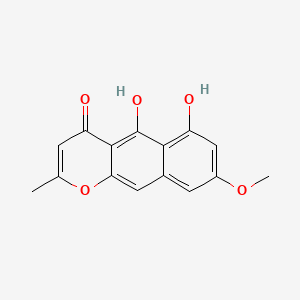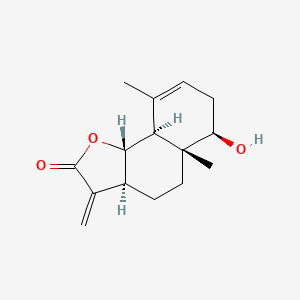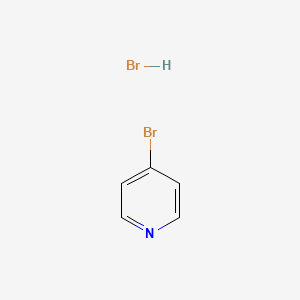
4-ブロモピリジン臭化水素酸塩
説明
4-Bromopyridine Hydrobromide is a useful research compound. Its molecular formula is C5H5Br2N and its molecular weight is 238.91 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromopyridine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromopyridine Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyridine Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Synthesis
4-Bromopyridine hydrobromide serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its role in drug development is underscored by its ability to facilitate the formation of complex molecular structures.
- Case Study: A notable example involves the synthesis of acetylcholinesterase (AChE) inhibitors using 4-bromopyridine. Researchers have developed a one-flow operation that integrates multiple steps—desalting and halogen-lithium exchange—into a single reaction sequence, significantly enhancing yield and efficiency compared to traditional methods .
Agrochemical Development
In the agrochemical sector, 4-bromopyridine hydrobromide is instrumental in formulating effective pesticides and herbicides. Its chemical properties allow for the design of compounds that enhance crop protection against pests and diseases.
- Data Table: Agrochemical Applications
| Compound Type | Application | Example |
|---|---|---|
| Pesticides | Insecticides | Targeting specific pests |
| Herbicides | Weed control | Selective herbicides |
| Fungicides | Disease prevention | Protecting crop yields |
Material Science
The compound is utilized in creating specialized materials, including polymers and coatings. Its unique properties contribute to advancements in material science, particularly in developing materials with tailored functionalities.
- Case Study: Research has shown that incorporating 4-bromopyridine into coordination systems can induce chirality in magnetic materials. These materials exhibit interesting magneto-optical properties, making them suitable for applications in data storage and sensors .
Organic Chemistry Research
As a valuable reagent in organic synthesis, 4-bromopyridine hydrobromide enables researchers to explore new chemical reactions and develop innovative compounds. Its reactivity allows for diverse functionalization strategies.
- Example Reaction: The photoredox alkylation of halopyridines has been studied extensively, demonstrating how 4-bromopyridine can be used to generate various alkylated products under controlled conditions .
Electronics Industry
In the electronics sector, this compound contributes to developing advanced electronic materials, particularly semiconductors. Its application in this field is linked to the ongoing demand for more efficient electronic components.
- Data Table: Electronic Applications
| Application Type | Use Case |
|---|---|
| Semiconductors | Enhancing conductivity |
| Electronic Components | Improving performance |
生物活性
4-Bromopyridine Hydrobromide (4-BPH) is a substituted pyridine compound with the molecular formula CHBrN and an average molecular weight of approximately 238.91 g/mol. This compound has garnered attention in various fields, particularly in drug development due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C5H5Br2N
- Appearance : Solid at room temperature
- Solubility : Soluble in water
- Melting Point : 190.0 to 194.0 °C
Biological Activity Overview
The biological activity of 4-Bromopyridine Hydrobromide has been primarily explored in the context of drug development. Its structural characteristics allow it to enhance the pharmacokinetic properties of various therapeutic agents, particularly in terms of absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, it has been studied for its potential as an acetylcholinesterase inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
While specific mechanisms of action for 4-BPH remain largely undocumented, its role as an acetylcholinesterase inhibitor suggests that it may function by increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative disorders where cholinergic signaling is compromised.
Synthesis and Applications
4-Bromopyridine Hydrobromide serves as a critical intermediate in the synthesis of various organic compounds. It is utilized in the development of pharmaceuticals and agrochemicals, as well as functional materials. The compound can participate in nucleophilic aromatic substitutions, enhancing selectivity and yield in synthetic pathways .
Synthesis Methods
Several methods have been documented for synthesizing 4-BPH, including:
- Nucleophilic Aromatic Substitution : Effective for generating derivatives with improved biological activity.
- Copper-Catalyzed Reactions : Utilized for forming complex structures involving 4-BPH .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of compounds structurally related to 4-Bromopyridine Hydrobromide:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Bromopyridine | CHBrN | Precursor for synthesizing 4-brominated derivatives; less stable than 4-BPH. |
| 2-Bromopyridine | CHBrN | Yields different substitution patterns; less common than others. |
| Pyridine | CHN | Simple nitrogen-containing heterocycle; lacks halogen functionality for specific reactions. |
The unique aspect of 4-BPH lies in its enhanced reactivity due to the bromine substituent at the fourth position on the pyridine ring, making it particularly valuable for selective transformations .
Case Studies and Research Findings
Research has indicated that compounds similar to 4-BPH can exhibit selective cytotoxicity against certain cancer cell lines. For instance, studies on pyridyl aniline thiazoles have shown promising results in selectively inducing autophagy in renal cell carcinoma cells that lack the von Hippel-Lindau tumor suppressor gene . This suggests that derivatives of 4-BPH could also be explored for targeted therapies.
Toxicity and Safety Profile
While specific toxicity data for 4-BPH is limited, it is classified as an acute toxic irritant. Safety data sheets indicate potential hazards such as skin irritation and respiratory sensitization . Further research into its long-term effects and environmental impact is warranted.
特性
IUPAC Name |
4-bromopyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.BrH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSVBXDZZQOTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659860 | |
| Record name | 4-Bromopyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74129-11-6 | |
| Record name | 4-Bromopyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyridine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




